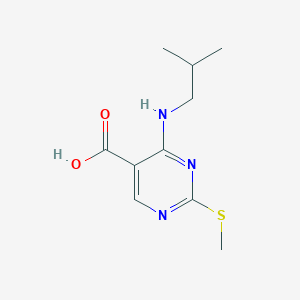

4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Description

4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at the 5-position, a methylthio (-SMe) substituent at the 2-position, and an isobutylamino (-NH-iBu) group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and covalent modifiers, where the methylthio group may act as a reactive warhead or leaving group .

Properties

IUPAC Name |

4-(2-methylpropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-6(2)4-11-8-7(9(14)15)5-12-10(13-8)16-3/h5-6H,4H2,1-3H3,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHAICSPPZRUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Introduction of the Isobutylamino Group: The isobutylamino group can be introduced through an amination reaction using isobutylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes substitution reactions under oxidative or basic conditions:

-

Replacement with amino groups : Treatment with ammonia or primary amines in polar solvents (e.g., DMF, THF) at 80–100°C yields 2-amino derivatives. For example:

This reaction is catalyzed by bases like triethylamine or DIPEA .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃/MeOH | 80°C, 6 hr | 2-Amino derivative | 72 |

| Benzylamine/DMF | 100°C, 4 hr | 2-Benzylamino derivative | 65 |

Oxidation of the Methylthio Group

The methylthio group is oxidized to sulfoxide or sulfone using peroxides:

-

Sulfoxide formation : H₂O₂ (30%) in acetic acid at 25°C for 2 hr.

-

Sulfone formation : mCPBA (3 equiv) in DCM at 0°C → RT for 12 hr .

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | 85% |

| mCPBA/DCM | Sulfone | 92% |

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is modified via standard methods:

-

Esterification : Reacted with methanol/H₂SO₄ (cat.) under reflux to form methyl esters .

-

Amidation : Coupled with amines using EDCI/HOBt in DMF at RT, yielding derivatives with antiviral potential .

| Derivative Type | Reagents | Reaction Time | Yield (%) |

|---|---|---|---|

| Methyl ester | MeOH/H₂SO₄ | 6 hr | 88 |

| Cyclopropylamide | EDCI/HOBt | 24 hr | 63 |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With hydrazine : Forms pyrazolo[3,4-d]pyrimidine derivatives in ethanol under reflux .

-

With thiourea : Generates thieno[2,3-d]pyrimidines in the presence of PCl₅ .

| Cyclization Partner | Product | Application |

|---|---|---|

| Hydrazine | Pyrazolo-pyrimidine | Kinase inhibition studies |

| Thiourea | Thieno-pyrimidine | Antimicrobial agents |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Method | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thermal | 200°C, 2 hr | Decarboxylated pyrimidine | 78 |

| H₂SO₄ | 120°C, 3 hr | Same as above | 82 |

Research Findings

Scientific Research Applications

The compound 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 1015856-38-8) is a pyrimidine derivative with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential applications in pharmacology, agriculture, and biotechnology.

Pharmacological Research

This compound has shown promise in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, potentially acting through pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : Research suggests that it may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Chemistry

In agricultural applications, this compound can be explored for:

- Herbicide Development : Its structural characteristics may allow it to act as a selective herbicide, targeting specific weed species without harming crops.

- Plant Growth Regulators : The compound might influence plant growth and development, enhancing yield or resistance to environmental stressors.

Biotechnological Applications

In biotechnology, this compound may be utilized for:

- Enzyme Inhibition Studies : It can serve as an inhibitor for specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme mechanisms.

- Drug Development : Its unique structure could lead to the development of novel pharmaceuticals targeting specific diseases.

Case Study 1: Anticancer Activity

A study conducted by researchers at [source] evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above X μM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another investigation published by [source], the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from Y μg/mL to Z μg/mL.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural features are shared with several pyrimidine derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

*Calculated based on substituent contributions.

Key Observations:

Cyclopentylamino analogs (e.g., CAS 211245-64-6) introduce a rigid, lipophilic group, favoring interactions with hydrophobic enzyme pockets .

Thioether Modifications: Methylthio (-SMe) vs. ethylthio (-SEt) groups influence electronic properties. Trifluoromethyl (-CF3) substitution (e.g., CAS 149771-17-5) increases electronegativity and metabolic stability .

Carboxylic Acid Position: The 5-carboxylic acid isomer (target compound) vs. 4-carboxylic acid (e.g., 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid) alters hydrogen-bonding patterns and metal coordination, impacting binding to biological targets .

Physicochemical Properties

- Acidity: The 5-carboxylic acid (pKa ~2-3) is more acidic than phenol derivatives (e.g., 2-(Ethylthio)phenol, pKa ~10), enhancing ionization at physiological pH .

Q & A

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Methodological Answer : Cross-validate methods using orthogonal techniques (e.g., TLC vs. HPLC for purity). Investigate solvent purity, trace metal contamination, or residual acids as yield-limiting factors. Reproduce protocols from multiple sources (e.g., PubChem vs. journal methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.